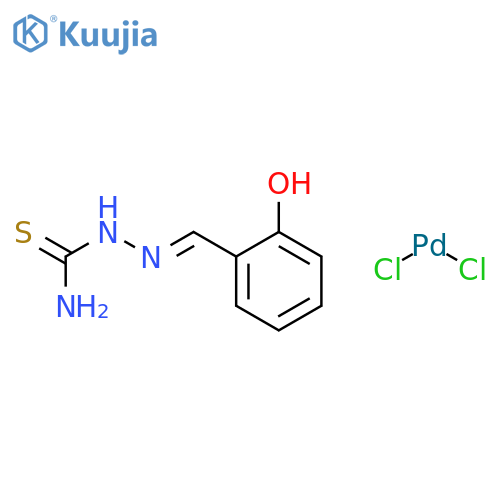Cas no 219954-63-9 (Salicylaldehyde thiosemicarbazone palladium(II) chloride)

219954-63-9 structure
商品名:Salicylaldehyde thiosemicarbazone palladium(II) chloride
Salicylaldehyde thiosemicarbazone palladium(II) chloride 化学的及び物理的性質
名前と識別子
-
- Salicylaldehyde thiosemicarbazone palladium(II) chloride
- dichloropalladium,[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]thiourea
- Palladium,chloro[2-[[2-(hydroxy-kO)phenyl]methylene]hydrazinecarbothioamidato-kN2,kS]-, (SP-4-...
- Palladium,chloro[2-[[2-(hydroxy-kO)phenyl]methylene]hydrazinecarbothioamidato-kN2,kS]-, (SP-4-4)-
- Salicylaldehydethiosemicarbazonepalladium(II)chloride
- [(E)-(2-hydroxyphenyl)methylideneamino]thiourea;palladium(2+);dichloride
- 219954-63-9
- DTXSID50724865
- 2-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazine-1-carbothioamide--dichloropalladium (1/1)
- Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea
-
- MDL: MFCD15144742
- インチ: InChI=1S/C8H9N3OS.ClH.Pd/c9-8(13)11-10-5-6-3-1-2-4-7(6)12;;/h1-5,12H,(H3,9,11,13);1H;/q;;+2/p-2/b10-5+;;
- InChIKey: PHBJCXMVMUSQHT-UHFFFAOYSA-L
- ほほえんだ: C1=CC=C(C(=C1)/C=N/NC(=N)[S-])[O-].Cl.[Pd+2]
計算された属性
- せいみつぶんしりょう: 370.88800
- どういたいしつりょう: 370.88782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
じっけんとくせい
- ゆうかいてん: >300 °C
- PSA: 71.30000
- LogP: 3.33020
Salicylaldehyde thiosemicarbazone palladium(II) chloride セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H301,H311,H331
- 警告文: P261,P280,P301+P310,P311
- 危険物輸送番号:UN 3467 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25
- セキュリティの説明: 36/37-45
-
危険物標識:

Salicylaldehyde thiosemicarbazone palladium(II) chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025487-250mg |
Salicylaldehyde thiosemicarbazone palladium(II) chloride |
219954-63-9 | 97% | 250mg |
¥549 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S921719-250mg |
Salicylaldehyde thiosemicarbazone \npalladium(II) chloride |
219954-63-9 | 97% | 250mg |
¥329.40 | 2022-09-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S77680-250mg |
Dichloropalladium,[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]thiourea |
219954-63-9 | 250mg |
¥498.0 | 2021-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 674125-1G |
Salicylaldehyde thiosemicarbazone palladium(II) chloride |
219954-63-9 | 97% | 1G |
¥1809.4 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S921719-1g |
Salicylaldehyde thiosemicarbazone \npalladium(II) chloride |
219954-63-9 | 97% | 1g |
¥1,062.00 | 2022-09-28 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601993-100mg |
Salicylaldehyde thiosemicarbazone palladium(II) chloride |
219954-63-9 | 0.97 | 100mg |
¥0.0 | 2024-07-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-253529-250 mg |
Salicylaldehyde thiosemicarbazone palladium(II) chloride, |
219954-63-9 | 250MG |
¥286.00 | 2023-07-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S77680-1g |
Dichloropalladium,[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]thiourea |
219954-63-9 | 1g |
¥1588.0 | 2021-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025487-1g |
Salicylaldehyde thiosemicarbazone palladium(II) chloride |
219954-63-9 | 97% | 1g |
¥1770 | 2023-09-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-253529-250mg |
Salicylaldehyde thiosemicarbazone palladium(II) chloride, |
219954-63-9 | 250mg |
¥286.00 | 2023-09-05 |
Salicylaldehyde thiosemicarbazone palladium(II) chloride 関連文献
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
219954-63-9 (Salicylaldehyde thiosemicarbazone palladium(II) chloride) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
